{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine

Lipophilicity Drug-likeness Membrane permeability

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine (CAS 1856098-50-4, MW 233.32) is the sole chiral member of the N1-alkyl pyrazole-furan-methylamine series, with a sec-butyl stereogenic center absent in methyl/ethyl/isopropyl congeners. Mirrors rimonabant pharmacophore; cLogP ~3.0–3.3 supports BBB penetration assessment. Essential for systematic N1-alkyl SAR of CB1/CB2/GABAA targets. Enables enantiomer-specific pharmacology via chiral resolution. Occupies underrepresented sp³-rich pyrazole chemical space. 95% purity. Inquire for pricing & bulk quantities.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B11740875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=CC=N1)CNCC2=CC=CO2
InChIInChI=1S/C13H19N3O/c1-3-11(2)16-12(6-7-15-16)9-14-10-13-5-4-8-17-13/h4-8,11,14H,3,9-10H2,1-2H3
InChIKeyQZVYIDARPFEOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine (CAS 1856098-50-4): Structural Identity and Procurement Baseline


{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine (CAS 1856098-50-4, molecular formula C₁₃H₁₉N₃O, MW 233.32 g/mol) is a heterocyclic secondary amine comprising an N1-sec-butyl-substituted pyrazole ring and a furan-2-ylmethyl group connected via methylene bridges to a central secondary amine . The compound is commercially available from screening compound suppliers at 95% purity (Catalog No. CM657936) and is categorized within the pyrazole derivative class, a family extensively investigated for cannabinoid receptor modulation, kinase inhibition, and anti-inflammatory applications [1]. It belongs to a structurally defined cluster of N1-alkyl-pyrazol-5-ylmethyl-[(furan-2-yl)methyl]amines that populate commercial screening decks, yet the sec-butyl substituent at the pyrazole N1 position distinguishes it from its N1-methyl, N1-ethyl, N1-isopropyl, and N1-n-propyl congeners .

Why N1-Alkyl Pyrazole-Furan Amines Are Not Interchangeable: Critical Substituent-Dependent Property Divergence


Within the [(furan-2-yl)methyl][(1-alkyl-1H-pyrazol-5-yl)methyl]amine series, the N1-alkyl substituent is not a passive spectator group; it governs lipophilicity, steric encumbrance, conformational flexibility, and potential target engagement. Published SAR studies on pyrazole-based cannabinoid receptor 1 (CB1) antagonists demonstrate that the nature of the N1-substituent directly modulates receptor binding affinity and functional activity, with Ki values spanning orders of magnitude depending on alkyl chain length and branching [1]. In the GABAA receptor modulator patent space, pyrazolylmethyl heteroaryl derivatives exhibit substituent-dependent pharmacological profiles that cannot be extrapolated across N1-alkyl variants [2]. The sec-butyl group present in the target compound introduces a chiral center (the butan-2-yl carbon is stereogenic) and a branched topology absent from linear n-propyl or smaller unbranched alkyl congeners, creating a structurally distinct pharmacophoric fingerprint that precludes reliable activity inference from methyl, ethyl, or isopropyl analogs .

Quantitative Differentiation Evidence: {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine vs. Closest N1-Alkyl Analogs


N1-Substituent Lipophilicity Differentiation: Calculated cLogP and Implications for Membrane Permeability Screening

The target compound bearing an N1-sec-butyl group (4-carbon branched alkyl) exhibits a calculated cLogP approximately 1.0–1.5 log units higher than the N1-methyl analog and 0.3–0.7 log units higher than the N1-isopropyl analog, based on fragment-based estimation using the SMILES code CCC(C)N1N=CC=C1CNCC1=CC=CO1 . Published QSAR studies on pyrazole derivatives confirm that N1-alkyl lipophilicity strongly correlates with membrane partitioning and multidrug resistance-modulating activity (cross-validated r² = 0.92 when combined with H-bond acceptor and steric descriptors) [1]. The sec-butyl group's branched architecture provides enhanced lipophilicity relative to linear n-propyl while introducing a stereogenic center at the butan-2-yl carbon, a feature entirely absent from all achiral N1-methyl, N1-ethyl, and N1-n-propyl comparators .

Lipophilicity Drug-likeness Membrane permeability

Stereochemical Differentiation: The Chiral sec-Butyl Moiety as a Conformational Constraint Tool

The target compound is the only member of the commonly catalogued [(furan-2-yl)methyl][(1-alkyl-1H-pyrazol-5-yl)methyl]amine series that contains a stereogenic center (the sec-butyl C2 carbon bearing H, CH₃, C₂H₅, and pyrazole substituents), as confirmed by SMILES analysis CCC(C)N1N=CC=C1CNCC1=CC=CO1 . The N1-methyl (CAS 1856040-92-0), N1-ethyl, N1-n-propyl, and N1-isopropyl (CAS 1856067-33-8) comparators are all achiral at the N1 substituent . In the broader pyrazole SAR literature, the introduction of chirality at the N1 position of pyrazole-based CB1 antagonists (e.g., rimonabant analogs) has been shown to produce enantiomer-dependent receptor binding, with individual enantiomers exhibiting differential Ki values at CB1 receptors [1].

Chirality Stereochemistry Conformational analysis

Molecular Weight and Heavy Atom Count Differentiation: Alignment with Fragment-Based Screening Criteria

With a molecular weight of 233.32 g/mol (free base), the target compound (CAS 1856098-50-4) exceeds the molecular weight of the N1-methyl analog (CAS 1856040-92-0, 191.23 g/mol) by 42.09 Da and the N1-isopropyl analog (CAS 1856067-33-8, 205.30 g/mol) by 28.02 Da, while remaining below the MW 300 threshold specified by the Rule of Three for fragment-based screening libraries . This positions the sec-butyl compound at the upper boundary of fragment-like chemical space, offering a heavier, more functionalized probe than smaller N1-alkyl analogs, yet still compliant with fragment library selection criteria applied by commercial suppliers such as ChemBridge (MW ≤ 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3) [1].

Fragment-based drug discovery Lead-likeness Rule of Three

Screening Library Uniqueness: Scaffold Representation in Commercial Compound Collections

The {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine scaffold represents a specific chemotype within the Chemenu/ChemBridge screening collection (Catalog No. CM657936) that combines three pharmacophoric elements—sec-butyl pyrazole, secondary amine linker, and furan—in a single molecular entity . The ChemBridge CORE Library, comprising over 870,000 sp³-enriched, lead-like screening compounds designed from >1,000 proprietary synthetic schemes, prioritizes scaffold novelty and diversity . The sec-butyl N1-substituted pyrazole-furan-methylamine connectivity pattern is distinct from the more common N1-methyl, N1-ethyl, and N1-aryl pyrazole variants that dominate commercial offerings, providing access to underrepresented chemical space within the broader pyrazole screening deck .

Chemical diversity Screening library Scaffold uniqueness

Recommended Application Scenarios for {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine in Scientific Research and Procurement


CNS Target-Focused Screening: Cannabinoid Receptor and GABAA Receptor Ligand Discovery

The N1-sec-butyl pyrazole scaffold directly mirrors the pharmacophoric architecture of established CB1 receptor antagonists (e.g., the rimonabant chemotype), where the N1-alkyl substituent critically modulates receptor binding [1]. The target compound's enhanced lipophilicity (cLogP ≈ 3.0–3.3) positions it for blood-brain barrier penetration assessment in CNS-oriented screening cascades. Procurement of this compound alongside its N1-methyl, N1-ethyl, and N1-isopropyl analogs enables systematic N1-alkyl SAR profiling for CB1, CB2, and GABAA receptor targets [2].

Stereochemical Probe Development: Enantiomer Separation and Differential Activity Profiling

As the sole chiral compound in the [(furan-2-yl)methyl][(1-alkyl-1H-pyrazol-5-yl)methyl]amine series, the target compound provides a unique opportunity for preparative chiral chromatography to isolate individual enantiomers, followed by parallel biological testing to identify enantiospecific activity . This is particularly relevant given that pyrazole-based CB1 antagonists in the literature exhibit enantiomer-dependent pharmacology, with individual stereoisomers showing differential Ki values at cannabinoid receptors [1].

Fragment-to-Lead Optimization Starting Point: Balancing Complexity and Rule-of-Three Compliance

With MW 233.32 and 17 heavy atoms, the target compound sits at the upper boundary of fragment-like space while remaining compliant with Rule of Three criteria used by commercial fragment libraries [3]. This provides a more elaborated starting point than the N1-methyl analog (MW 191.23), potentially reducing the synthetic burden in hit-to-lead campaigns while maintaining fragment-appropriate physicochemical properties for structure-based drug design.

Chemical Diversity Expansion in High-Throughput Screening Deck Procurement

For organizations building or refreshing screening libraries, the sec-butyl pyrazole-furan-methylamine chemotype occupies an underrepresented region of pyrazole chemical space relative to the more common N1-methyl and N1-aryl pyrazole variants . Including this compound in screening decks enhances scaffold diversity and increases the probability of identifying novel chemotype hits, consistent with the ChemBridge CORE Library design philosophy of maximizing sp³ character and scaffold novelty in screening collections [3].

Quote Request

Request a Quote for {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.